molecular formula C10H15NO B1521358 (2-Aminobutoxy)benzene CAS No. 223606-09-5

(2-Aminobutoxy)benzene

Cat. No. B1521358
CAS RN: 223606-09-5
M. Wt: 165.23 g/mol
InChI Key: VKNIDSRZBZQPAH-UHFFFAOYSA-N
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Description

2-Aminobutoxy)benzene, also known as 2-Aminobutoxybenzene, is an organic compound with a molecular formula of C9H15NO. It is a colorless liquid with a strong, sweet odor. 2-Aminobutoxybenzene is a derivative of benzene, and is a type of amine. It is used in various applications, including as a solvent, an intermediate in the synthesis of pharmaceuticals, and an ingredient in fragrances and cosmetics.

Scientific Research Applications

  • Metabolism and Toxicology Studies :

    • Benzene and toluene, common organic solvents, are metabolized mainly by hepatic cytochrome P450 2E1 in humans. This study discusses the effects of genetic polymorphism on benzene hydroxylation and toluene methylhydroxylation, relevant for understanding individual variations in the toxicity of environmental pollutants like benzene (Hanioka et al., 2010).
  • Synthesis and Chemical Reactions :

    • An efficient synthesis of 2-substituted oxazolines from aldehydes using (diacetoxyiodo)benzene is reported. This demonstrates the utility of (2-Aminobutoxy)benzene derivatives in organic synthesis, particularly for the creation of certain oxazolines and oxazines (Karade et al., 2007).
  • Pharmacological Effects on Neuronal Cells :

    • The effects of benz[e]indenes, which can be structurally related to this compound, on gamma-aminobutyric acid (GABA) responses in central neurons are studied. This research provides insights into how certain molecular structures affect neuronal activities (Rodgers-Neame et al., 1992).
  • Material Science and Engineering Applications :

    • Catechol moieties, which are structurally similar to this compound, play a significant role in adhesive technologies. This study explores the interactions between catechol-related amino acid residues and titanium dioxide surfaces, which is crucial for developing new materials and technologies (Das & Reches, 2016).
  • Enzyme Mechanisms and Biological Processes :

    • A study on the benzene hydroxylation process by cytochrome P450 enzymes, which could involve derivatives of this compound, reveals the complex mechanisms of oxygen transfer and the role of high-valent iron-oxo porphyrin species in this enzymatic reaction (de Visser & Shaik, 2003).

Safety and Hazards

While specific safety and hazards information for “(2-Aminobutoxy)benzene” is not available, benzene is known to be harmful to the eyes, skin, airway, nervous system, and lungs. It can cause blood cancers like leukemia . Occupational exposure to benzene can affect multiple genetic damage indicators .

properties

IUPAC Name

1-phenoxybutan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-2-9(11)8-12-10-6-4-3-5-7-10/h3-7,9H,2,8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKNIDSRZBZQPAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(COC1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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